molecular formula C21H24FN3O2 B4332284 N-(4-FLUOROPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE

N-(4-FLUOROPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE

Cat. No.: B4332284
M. Wt: 369.4 g/mol
InChI Key: IPXPMZSNGRDCJZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide is a synthetic organic compound that belongs to the class of diamides. This compound is characterized by the presence of a fluorophenyl group, a piperidinylmethyl group, and a benzyl group attached to an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the ethanediamide backbone with a 4-fluorophenyl group using a suitable electrophilic aromatic substitution reaction.

    Attachment of the Piperidinylmethyl Group: This can be done by reacting the intermediate compound with piperidine and formaldehyde in a Mannich reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide depends on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide
  • N-(4-methylphenyl)-N’-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide
  • N-(4-bromophenyl)-N’-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide

Uniqueness

N-(4-fluorophenyl)-N’-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c22-18-8-10-19(11-9-18)24-21(27)20(26)23-14-16-4-6-17(7-5-16)15-25-12-2-1-3-13-25/h4-11H,1-3,12-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXPMZSNGRDCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-FLUOROPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
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N-(4-FLUOROPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
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N-(4-FLUOROPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
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N-(4-FLUOROPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
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N-(4-FLUOROPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
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N-(4-FLUOROPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE

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